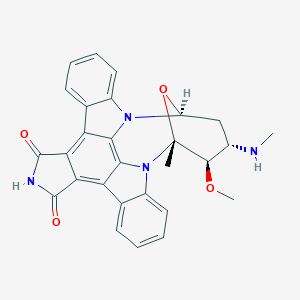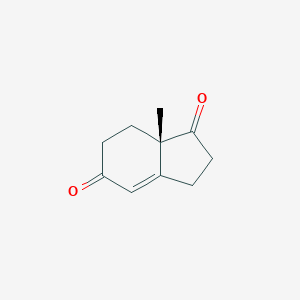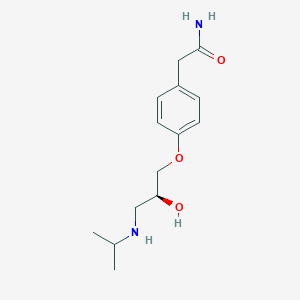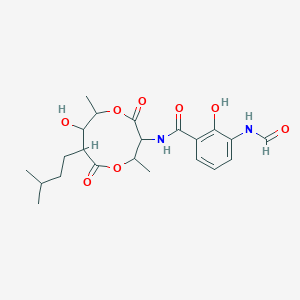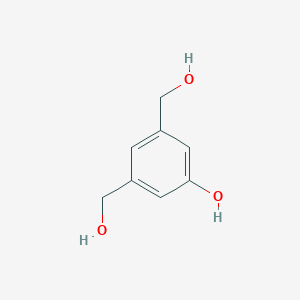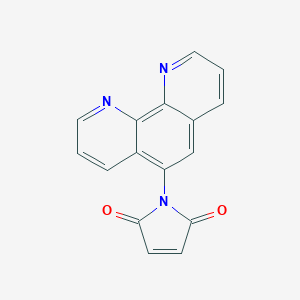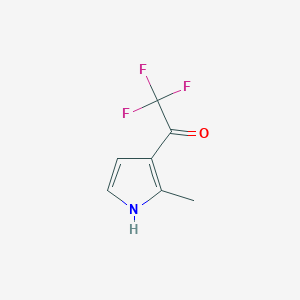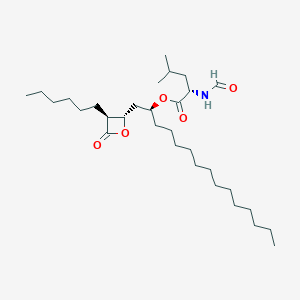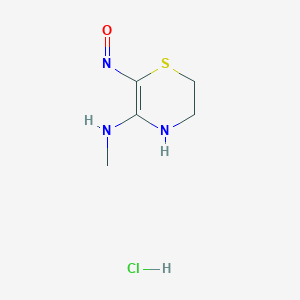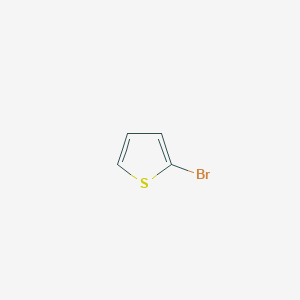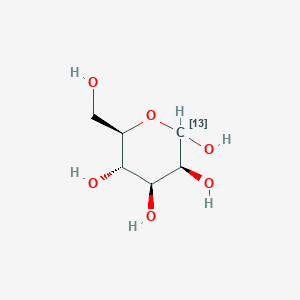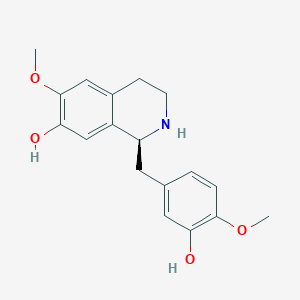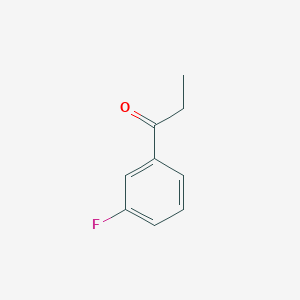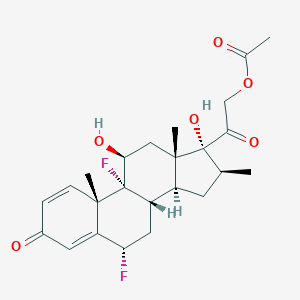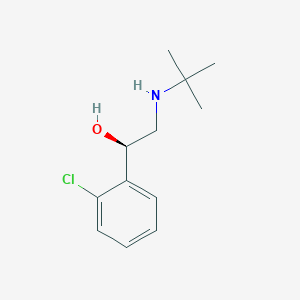
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmia.
Mecanismo De Acción
The mechanism of action of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol involves its binding to beta-adrenergic receptors in the heart and blood vessels. This binding blocks the effects of adrenaline and noradrenaline, which reduces the heart rate and dilates the blood vessels. This leads to a decrease in blood pressure and an improvement in blood flow.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol are related to its mechanism of action. By blocking beta-adrenergic receptors, it reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and cardiac output. It also dilates the blood vessels, which improves blood flow to the organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol in lab experiments include its potency, selectivity, and well-established mechanism of action. However, its limitations include its potential toxicity and the need for careful handling due to its hazardous nature.
Direcciones Futuras
There are several future directions for the research on (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol. One direction is the development of new derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as asthma and chronic obstructive pulmonary disease. Additionally, further research is needed to elucidate its long-term effects on the cardiovascular system and to determine its safety profile in humans.
Conclusion:
In conclusion, (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol is a promising compound with potential therapeutic applications in the treatment of cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its pharmacological properties and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol involves several steps. The starting material for the synthesis is 2-chloroacetophenone, which is reacted with tert-butylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the desired product, (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol. The purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol has been extensively studied for its potential therapeutic applications. It has been found to be a potent beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and noradrenaline on the heart and blood vessels. This makes it useful in the treatment of cardiovascular diseases, such as hypertension and arrhythmia.
Propiedades
Número CAS |
152693-33-9 |
|---|---|
Nombre del producto |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol |
Fórmula molecular |
C12H18ClNO |
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3/t11-/m0/s1 |
Clave InChI |
YREYLAVBNPACJM-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)NC[C@@H](C1=CC=CC=C1Cl)O |
SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O |
SMILES canónico |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



